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Introduction
Cy3-PEG7-TCO is a fluorescent probe designed for targeted labeling of biomolecules in live

and fixed cells for visualization by super-resolution microscopy. This molecule combines the

bright and photostable cyanine dye, Cy3, with a trans-cyclooctene (TCO) group via a

polyethylene glycol (PEG) linker. This design leverages the highly efficient and specific inverse-

demand Diels-Alder cycloaddition (iEDDA) reaction between TCO and a tetrazine (Tz)-modified

target molecule.[1][2][3] This bioorthogonal labeling strategy allows for precise attachment of

the fluorophore to a protein of interest, enabling advanced imaging techniques such as

Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM).[4][5]

The PEG7 linker enhances the water solubility and biocompatibility of the probe, minimizing

non-specific binding and providing a flexible spacer between the dye and the target molecule.

The Cy3 fluorophore is a well-characterized dye with excitation and emission maxima suitable

for many common laser lines and filter sets. Its photoswitching properties, particularly in the

presence of specific imaging buffers, make it a valuable tool for single-molecule localization

microscopy (SMLM) techniques that rely on the temporal separation of individual fluorophore

signals to reconstruct a super-resolved image.

These application notes provide an overview of the properties of Cy3-PEG7-TCO, protocols for

its use in cell labeling, and its application in super-resolution microscopy.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12381472?utm_src=pdf-interest
https://www.benchchem.com/product/b12381472?utm_src=pdf-body
https://www.researchgate.net/publication/334572844_Bioorthogonal_labeling_with_tetrazine-dyes_for_super-resolution_microscopy
https://pmc.ncbi.nlm.nih.gov/articles/PMC5485739/
https://broadpharm.com/protocol_files/tco_tz_click_chemistry
https://www.biorxiv.org/content/10.1101/503821v1.full-text
https://fluorofinder.com/fluorophores-srm/
https://www.benchchem.com/product/b12381472?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Table 1: Properties of Cy3-PEG7-TCO Components
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Component Property Value/Description References

Cy3 Dye Excitation Maximum ~550 nm

Emission Maximum ~570 nm

Quantum Yield

Varies with

environment,

generally moderate to

high

Photostability

Good, suitable for

repeated imaging

cycles in STORM

PEG7 Linker Composition
7 repeating units of

ethylene glycol

Function

Increases solubility,

reduces aggregation,

minimizes non-

specific binding,

provides spatial

separation between

dye and target.

TCO (trans-

cyclooctene)
Reactive Partner Tetrazine (Tz)

Reaction Type

Inverse-demand

Diels-Alder

Cycloaddition (iEDDA)

Reaction Rate
Extremely fast (up to

10^6 M⁻¹s⁻¹)

Conditions

Bioorthogonal, occurs

in aqueous buffers at

physiological pH and

temperature without a

catalyst.
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Experimental Protocols
Protocol 1: Labeling of Tetrazine-Modified Proteins on
the Cell Surface
This protocol describes the labeling of cell surface proteins that have been metabolically or

genetically engineered to contain a tetrazine moiety.

Materials:

Cells expressing the tetrazine-modified protein of interest

Cy3-PEG7-TCO (resuspended in anhydrous DMSO to a stock concentration of 1-10 mM)

Phosphate-buffered saline (PBS), pH 7.4

Cell culture medium (phenol red-free for imaging)

Bovine Serum Albumin (BSA) for blocking (optional)

Procedure:

Cell Preparation: Culture cells to the desired confluency on imaging-grade glass-bottom

dishes or coverslips.

Washing: Gently wash the cells two to three times with pre-warmed PBS to remove residual

culture medium.

Blocking (Optional): To reduce non-specific binding, incubate the cells with a blocking buffer

(e.g., 1-3% BSA in PBS) for 30 minutes at room temperature.

Labeling Reaction: a. Prepare the labeling solution by diluting the Cy3-PEG7-TCO stock

solution in phenol red-free medium or PBS to a final concentration of 1-10 µM. The optimal

concentration should be determined empirically. b. Remove the blocking buffer (if used) and

add the labeling solution to the cells. c. Incubate for 30-60 minutes at 37°C and 5% CO₂. The

incubation time may need optimization depending on the reactivity of the tetrazine-modified

target.
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Washing: Remove the labeling solution and wash the cells three to five times with pre-

warmed PBS or phenol red-free medium to remove unbound probe.

Imaging: The cells are now ready for imaging. Proceed to the super-resolution microscopy

protocol. For live-cell imaging, ensure cells are maintained in a suitable imaging buffer or

medium at 37°C.

Protocol 2: Super-Resolution Imaging (dSTORM) of
Labeled Cells
This protocol provides a general workflow for acquiring dSTORM images of cells labeled with

Cy3-PEG7-TCO. The specific parameters will need to be optimized for the microscope system

being used.

Materials:

Labeled cells on imaging-grade glass-bottom dishes or coverslips

dSTORM imaging buffer (e.g., a glucose oxidase and catalase oxygen scavenging system in

a buffer containing a thiol like β-mercaptoethanol or cysteamine to promote photoswitching).

A common recipe is:

50 mM Tris-HCl (pH 8.0)

10 mM NaCl

10% (w/v) glucose

500 µg/mL glucose oxidase

40 µg/mL catalase

10-50 mM β-mercaptoethanol (add immediately before imaging)

Super-resolution microscope equipped with appropriate lasers (e.g., ~561 nm for Cy3

excitation) and a sensitive camera (e.g., EMCCD or sCMOS).

Procedure:
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Microscope Setup: a. Mount the sample on the microscope stage. b. Bring the cells into

focus using a low laser power to minimize photobleaching.

Imaging Buffer Exchange: Gently replace the cell medium or PBS with the freshly prepared

dSTORM imaging buffer.

Image Acquisition: a. Illuminate the sample with the ~561 nm laser at a high power density to

induce photoswitching of the Cy3 molecules into a dark state. b. Acquire a time-lapse series

of thousands of images (typically 5,000-20,000 frames) at a high frame rate (e.g., 50-100

Hz). Individual Cy3 molecules will stochastic ally return to the fluorescent state and emit

photons before bleaching or returning to the dark state.

Data Analysis: a. Process the raw image data using a single-molecule localization software

package (e.g., ThunderSTORM, rapidSTORM, or commercial software). b. The software will

perform the following steps: i. Identify and localize the fluorescent signals from individual

molecules in each frame with sub-pixel accuracy. ii. Correct for sample drift. iii. Reconstruct a

super-resolved image from the coordinates of all localized molecules.

Visualizations
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Caption: Experimental workflow for super-resolution imaging.
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Caption: Bioorthogonal labeling via iEDDA reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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